N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide

Description

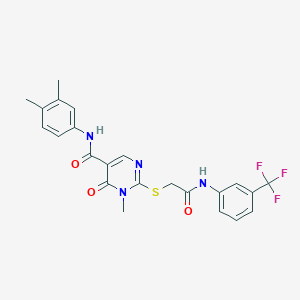

The compound N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide features a 1,6-dihydropyrimidine core with multiple functional groups:

- 3,4-Dimethylphenyl carboxamide at position 5: Enhances lipophilicity and steric bulk.

- Methyl group at position 1: Contributes to metabolic stability.

The molecule’s properties are governed by its topological (atomic connectivity), metric (bond lengths/angles), and electronic (charge distribution) features .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N4O3S/c1-13-7-8-17(9-14(13)2)29-20(32)18-11-27-22(30(3)21(18)33)34-12-19(31)28-16-6-4-5-15(10-16)23(24,25)26/h4-11H,12H2,1-3H3,(H,28,31)(H,29,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPDPYLJMGKAIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C21H26N4O4S

- Molecular Weight : 430.52 g/mol

- IUPAC Name : N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-[2-oxo-2-(3-(trifluoromethyl)phenyl)amino]ethylthio]-1,6-dihydropyrimidine-5-carboxamide

The compound features a pyrimidine core substituted with various functional groups that may influence its biological activity.

Research indicates that compounds similar to N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2... exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Compounds in the pyrimidine class have been shown to inhibit specific enzymes critical for pathogen survival. For instance, studies on related pyrimidines have demonstrated their ability to inhibit Trypanosoma brucei AdoMetDC, an enzyme crucial for polyamine synthesis in the parasite .

- Antiviral Activity : N-Heterocycles, which include structures similar to the compound , have been identified as promising antiviral agents. They can interfere with viral replication processes by targeting viral proteins or host cell pathways .

- Antimicrobial Properties : The thioether and amide functionalities present in the compound may contribute to antimicrobial activity by disrupting bacterial cell wall synthesis or function .

In Vitro Studies

Recent studies have evaluated the biological activity of similar compounds against various pathogens:

These studies suggest that modifications in the chemical structure significantly affect biological activity and specificity.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the compound's potential in cancer therapy. In vitro tests against various cancer cell lines have shown significant inhibition of cell proliferation. For instance:

- Cell Line : MDA-MB-231 (triple-negative breast cancer)

- IC50 Value : Indicates potent activity leading to notable growth inhibition.

- Mechanism : The compound induces apoptosis, as evidenced by increased markers of programmed cell death compared to control groups.

Case Study: Anticancer Effects on MDA-MB-231 Cells

A detailed investigation revealed that the treatment with this compound resulted in a marked reduction in cell viability and enhanced apoptosis indicators. The study highlights its potential as a therapeutic agent against aggressive breast cancer types .

Antimicrobial Activity

The compound exhibits varying degrees of antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : Comparable to conventional antibiotics such as ciprofloxacin.

Case Study: Antimicrobial Efficacy

Research focused on the antimicrobial properties of related pyrimidine derivatives indicated effectiveness against pathogenic fungi and bacteria, suggesting these compounds could serve as viable alternatives to existing antifungal treatments .

Anticancer Mechanism

The anticancer effects are attributed to the compound's ability to interfere with cellular pathways involved in proliferation and survival, particularly through inducing apoptosis in cancer cells.

Antimicrobial Mechanism

The antimicrobial activity is likely due to the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Comparison with Similar Compounds

Thienopyrimidine Derivatives ()

Example: 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides.

Key Differences :

- The target compound’s trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs.

Tetrahydropyrimidine Derivatives ()

Examples: Compounds with phenoxyacetamido and tetrahydropyrimidin-1(2H)-yl groups.

Key Differences :

- Hydroxyl groups in Pharmacopeial compounds improve aqueous solubility but may reduce blood-brain barrier penetration.

Ethyl Carboxylate Pyrimidine ()

Example : Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate.

Key Differences :

- The ethyl carboxylate group in increases polarity but introduces susceptibility to esterase-mediated hydrolysis.

- The target compound’s carboxamide improves membrane permeability and stability in physiological conditions.

Research Implications and Gaps

- Structural Insights : The target compound’s trifluoromethyl and thioether groups distinguish it from analogs, suggesting unique electronic and steric interactions with biological targets.

- Synthetic Challenges: highlights methods for thienopyrimidine synthesis, but the target’s trifluoromethylphenylamino-thioether linkage may require specialized coupling strategies.

- Data Limitations: No direct biological or pharmacokinetic data are provided in the evidence; further experimental validation is needed.

This analysis underscores the importance of substituent-driven design in optimizing drug-like properties, aligning with QSPR/QSAR principles .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrimidine core in this compound?

The pyrimidine core can be synthesized via Biginelli-like multicomponent reactions or stepwise cyclization. For example, outlines the use of thiourea intermediates and alkylation steps to form thieno[2,3-d]pyrimidine derivatives, which share structural similarities. Key steps include:

Q. How can researchers confirm the structural identity of this compound?

Combined spectroscopic and crystallographic methods are essential:

- NMR : Analyze chemical shifts for the trifluoromethyl group (~δ 120-125 ppm in NMR) and pyrimidine protons.

- XRD : demonstrates monoclinic crystal systems (space group ) for structurally analogous pyrimidines, enabling precise bond-length validation.

- HRMS : Confirm molecular weight (e.g., CHFNOS requires exact mass 516.14).

Q. What solvents and catalysts are optimal for the coupling of the trifluoromethylphenylamino group?

Polar aprotic solvents (DMF, DMSO) with coupling agents like EDCI/HOBt or DCC are effective. highlights the use of DMF for amide bond formation in thieno[2,3-d]pyrimidine derivatives, ensuring >90% yield under inert conditions.

Advanced Research Questions

Q. How can reaction yields be improved for the thioether linkage formation?

Apply Design of Experiments (DoE) to optimize variables:

Q. How should researchers address contradictions in biological activity data across structural analogs?

Conduct structure-activity relationship (SAR) studies to isolate critical functional groups. For example:

Q. What strategies mitigate hygroscopicity or stability issues during storage?

Q. How can researchers resolve spectral overlaps in 1H^1\text{H}1H NMR for aromatic protons?

Q. What computational methods predict the compound’s pharmacokinetic properties?

Q. How can enantiomeric purity be ensured during synthesis?

Q. What in vitro assays are suitable for evaluating kinase inhibition?

- TR-FRET Assays : Measure IC values against kinases like EGFR or VEGFR2 ().

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in HEK293T lysates.

Methodological Notes

- Data Contradictions : Cross-validate biological assays (e.g., MIC vs. time-kill curves) to resolve discrepancies.

- Experimental Design : Use fractional factorial designs (DoE) to screen >5 variables efficiently.

- Safety : Handle trifluoromethyl intermediates in fume hoods due to potential HF release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.